2-Methoxy-4-methylbenzoyl chloride
Overview
Description
2-Methoxy-4-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the second position and a methyl group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylbenzoyl chloride can be synthesized through the chlorination of 2-methoxy-4-methylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through distillation and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form 2-methoxy-4-methylbenzoic acid.
Reduction: Can be reduced to 2-methoxy-4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Requires water and is usually carried out under acidic or basic conditions.
Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
2-Methoxy-4-methylbenzoic acid: Formed from hydrolysis.
2-Methoxy-4-methylbenzyl alcohol: Formed from reduction.
Scientific Research Applications
2-Methoxy-4-methylbenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the preparation of biologically active compounds for research purposes.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may react with amines to form amides, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: Similar structure but lacks the methyl group at the fourth position.
4-Methoxybenzoyl chloride: Similar structure but lacks the methoxy group at the second position.
4-Methylbenzoyl chloride: Similar structure but lacks the methoxy group at the second position.
Uniqueness
2-Methoxy-4-methylbenzoyl chloride is unique due to the presence of both the methoxy and methyl groups on the benzene ring. This dual substitution pattern imparts specific reactivity and properties to the compound, making it valuable in the synthesis of certain pharmaceuticals and agrochemicals that require these functional groups for their activity.
Properties
IUPAC Name |
2-methoxy-4-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHHHBPLVWGPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553103 | |
Record name | 2-Methoxy-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51671-69-3 | |
Record name | 2-Methoxy-4-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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